molecular formula C9H12Cl2N2O2 B1436469 methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride CAS No. 2059909-32-7

methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride

Cat. No. B1436469
M. Wt: 251.11 g/mol
InChI Key: IUMLCQCXWGGTDN-FJXQXJEOSA-N
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Description

“Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methylene bridge replaced by a nitrogen atom . The compound also contains a chloro group and an amino group attached to the pyridine ring, and a propanoate ester group attached to the amino group.

Scientific Research Applications

Metal Analyses in Environmental and Pharmaceutical Samples

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) is used as an ion-pairing reagent for the separation and determination of common metal ions. This application is significant in the qualitative and quantitative analysis of metals like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).

Synthesis of Novel Light Stabilizer

A derivative, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, was synthesized using methyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate. This compound is a polymeric hindered amines light stabilizer, highlighting its application in the field of materials science and light stabilization technology (Deng Yi, 2008).

Pharmaceutical Synthesis

Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is used in the synthesis of pharmaceutical compounds like dabigatran etexilate, a notable anticoagulant. This showcases its role in the development of medically significant drugs (Cheng Huansheng, 2013).

Fluorescence Derivatisation of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, a related derivative, is used for fluorescent derivatization of amino acids, proving its utility in biochemical assays and research involving fluorescence studies (Frade et al., 2007).

Inhibitors of Corrosion in Chemical Industry

Compounds like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate show great potential as inhibitors of corrosion, especially in acidic environments. This application is crucial in the chemical industry for protecting metal surfaces (Missoum et al., 2013).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be used in the development of new pharmaceuticals or agrochemicals, given the presence of the pyridine ring and other functional groups .

properties

IUPAC Name

methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;/h2-4,7H,5,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMLCQCXWGGTDN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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